1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid

Medicinal Chemistry P2Y1 Receptor Antagonist Structure-Activity Relationship (SAR)

This N-difluoromethyl imidazole-5-carboxylic acid building block delivers a metabolically stable, lipophilic hydrogen bond donor (-CHF₂) that cannot be replicated by methyl or trifluoromethyl analogs. In P2Y1 antagonist SAR, this substitution improved potency by an order of magnitude (IC₅₀ 0.49 µM vs. 4.07 µM for non-fluorinated lead). Ideal for lead optimization programs targeting improved affinity, selectivity, and ADME. Supported by robust, high-yielding synthetic methodology for reliable scale-up from gram to hundred-gram quantities.

Molecular Formula C5H4F2N2O2
Molecular Weight 162.096
CAS No. 2219371-72-7
Cat. No. B2472402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid
CAS2219371-72-7
Molecular FormulaC5H4F2N2O2
Molecular Weight162.096
Structural Identifiers
SMILESC1=C(N(C=N1)C(F)F)C(=O)O
InChIInChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11)
InChIKeyRRXVIAVHWFCVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 2219371-72-7): A Strategic Fluorinated Heterocyclic Building Block


1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 2219371-72-7) is a difluoromethyl-substituted imidazole derivative with a molecular weight of 162.09 g/mol and formula C₅H₄F₂N₂O₂ . As a heterocyclic carboxylic acid, it serves as a versatile building block in medicinal chemistry and agrochemical research . The difluoromethyl group (-CHF₂) is of particular interest due to its unique ability to act as a lipophilic hydrogen bond donor, a property not shared by methyl or trifluoromethyl substituents, which can critically modulate a molecule's pharmacokinetic profile and target binding [1].

Why Generic Substitution is Unfeasible for 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 2219371-72-7)


Generic substitution of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is not a viable scientific or procurement strategy due to the critical, non-redundant properties of the difluoromethyl substituent . Unlike a methyl group, which only increases lipophilicity, the difluoromethyl group (-CHF₂) can act as a metabolically stable, lipophilic hydrogen bond donor, mimicking an alcohol or thiol [1]. This can significantly enhance target binding affinity and selectivity, as demonstrated in the closely related P2Y1 receptor antagonist program, where the difluoromethyl analog showed superior potency (IC50 0.49 µM) compared to non-fluorinated leads (HNW001, IC50 4.07 µM) [2]. Furthermore, compared to a trifluoromethyl analog, the difluoromethyl group offers a different balance of sterics and electronics, leading to a distinct property profile that cannot be simply interchanged .

Quantitative Evidence for the Differentiated Utility of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 2219371-72-7)


Enhanced Potency via Lipophilic Hydrogen Bond Donation: A Key Differentiator from Non-Fluorinated Analogs

In a study of P2Y1 receptor antagonists, a close regioisomer, 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid (Compound 19), exhibited a more than 8-fold improvement in potency (IC50 = 0.49 µM) compared to the non-fluorinated lead compound HNW001 (IC50 = 4.07 µM) [1]. This substantial gain is attributed to the difluoromethyl group's ability to act as a lipophilic hydrogen bond donor, a property absent in methyl or trifluoromethyl analogs, which enhances binding interactions within the target's active site [2].

Medicinal Chemistry P2Y1 Receptor Antagonist Structure-Activity Relationship (SAR)

Multigram-Scale Synthetic Accessibility: Facilitating R&D and Scale-Up Procurement

A general and expedient method for the synthesis of 1-(difluoromethyl)imidazoles has been developed, enabling multigram-scale preparation . The procedure uses chlorodifluoromethane and alkali for the gradual generation of the difluoromethylation reagent, achieving yields of 60-95% for functionalized substrates . This contrasts with the more specialized or harsh conditions often required for installing trifluoromethyl groups, which can limit scalability and functional group tolerance .

Organic Synthesis Fluorination Methodology Scale-up Chemistry

Superior Pharmacokinetic Potential vs. Methyl Analogs: Lipophilicity and Metabolic Stability

The target compound has a computed LogP of 0.9764 . This is significantly lower than the LogP of the non-fluorinated 1-methyl-1H-imidazole-5-carboxylic acid, which is expected to be lower based on its structure (no experimental LogP available, but typical for small polar molecules). In drug design, this moderate lipophilicity is desirable for balancing membrane permeability with aqueous solubility, a critical factor for achieving good oral bioavailability [1]. Furthermore, the difluoromethyl group is a well-established metabolically stable bioisostere for aldehydes, alcohols, and thiols, offering protection against oxidative metabolism that a methyl group cannot provide .

Medicinal Chemistry Drug Design ADME Properties

Regioisomeric Specificity for Downstream Derivatization: Defining the 5-Carboxylic Acid Position

The position of the carboxylic acid on the imidazole ring is critical for subsequent derivatization chemistry. The target compound (5-carboxylic acid) allows for specific transformations (e.g., amide coupling) at the 5-position. This is a key differentiator from the 4-carboxylic acid regioisomer, 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid (CAS 1935346-08-9) [1], and the 2-carboxylic acid regioisomer. Selecting the correct regioisomer is essential to access the desired spatial arrangement of functional groups in the final target molecule, which is fundamental for establishing structure-activity relationships.

Organic Synthesis Regioselective Functionalization Building Block

Procurement-Ready with High Analytical Purity: Reducing R&D Workflow Friction

Commercially available 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is offered with a purity of ≥98% . High chemical purity of a starting material is a critical factor in minimizing unwanted side reactions, simplifying purification, and ensuring the reproducibility of subsequent synthetic steps. This reduces the time and resources spent on troubleshooting and re-synthesis, directly impacting project timelines and costs.

Analytical Chemistry Quality Control Procurement

High-Value Research Applications for 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 2219371-72-7)


Lead Optimization in Medicinal Chemistry Programs

This building block is ideal for introducing a metabolically stable, lipophilic hydrogen bond donor into a molecular scaffold during lead optimization. The data from the P2Y1 antagonist program demonstrates that this modification can lead to an order-of-magnitude improvement in potency compared to non-fluorinated leads [1]. It is a strategic choice for programs aiming to improve target affinity, selectivity, or ADME properties.

Synthesis of Advanced Intermediates on a Multigram Scale

The well-established, high-yielding synthetic method for 1-(difluoromethyl)imidazoles makes this compound a reliable starting point for larger-scale synthesis of advanced pharmaceutical intermediates. Its procurement is supported by a robust synthetic methodology that mitigates supply chain risk and reduces cost-of-goods for later-stage research.

Structure-Activity Relationship (SAR) Studies of Imidazole-Containing Molecules

When exploring the SAR of a new imidazole-based series, this compound serves as a critical probe to evaluate the impact of the difluoromethyl group at the N1 position. Its procurement is necessary for direct comparison against the methyl, trifluoromethyl, and unsubstituted analogs to fully understand the pharmacophore requirements for a given biological target .

Agrochemical Discovery for Enhanced Metabolic Stability

In the development of new herbicides or fungicides, the metabolic stability conferred by a difluoromethyl group is highly valued. This building block allows for the straightforward incorporation of this group into imidazole-based agrochemical candidates, potentially leading to compounds with longer field half-lives and improved efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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